5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine
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Overview
Description
The compound 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrothieno[3,4-d]imidazole ring, multiple ether linkages, and a pentanoylamino group, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA), also known as N-Biotinyl-NH-(PEG)2-COOH . DIPEA, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can selectively degrade target proteins . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs synthesized using this linker .
Mode of Action
The compound acts as a linker in PROTAC molecules, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, the compound indirectly influences this pathway and its downstream effects, which include the regulation of various cellular processes.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific function of the degraded protein.
Biochemical Analysis
Biochemical Properties
Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA) plays a crucial role in biochemical reactions as a PROTAC linker . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound interacts with these biomolecules to selectively degrade target proteins .
Cellular Effects
The effects of Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA) on cells are primarily related to its role in the degradation of target proteins . By binding to specific proteins within the cell, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA) involves the formation of a complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
As a PROTAC linker, it is likely to be involved in the ubiquitin-proteasome pathway .
Transport and Distribution
As a PROTAC linker, it is likely to be distributed wherever its target proteins are located within the cell .
Subcellular Localization
The subcellular localization of Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA) is likely to depend on the target protein it is designed to degrade
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hexahydrothieno[3,4-d]imidazole core, followed by the sequential addition of the pentanoylamino group and the ether linkages. Key reagents used in these steps include various protecting groups, coupling agents, and solvents such as dichloromethane and dimethylformamide. Reaction conditions often involve controlled temperatures, ranging from -78°C to room temperature, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of multiple ether linkages and amino groups makes it susceptible to oxidation reactions, which can be carried out using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkoxides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ether linkages can lead to the formation of aldehydes or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, the compound’s ability to interact with various biomolecules makes it a potential candidate for drug development. Its multiple functional groups allow for the formation of hydrogen bonds and other interactions with proteins and nucleic acids.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may enable it to target specific enzymes or receptors, making it a promising lead compound for the development of new drugs.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in various applications, such as the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid
- N-ethyl-N-propan-2-ylpropan-2-amine
Uniqueness
Compared to similar compounds, 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20-,24-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGWMUWTURKJLL-GWCCHDLDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(C)C)C(C)C.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H63N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.